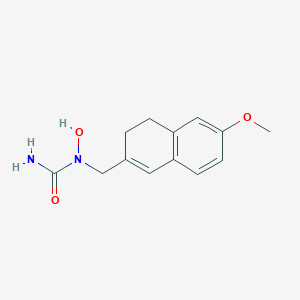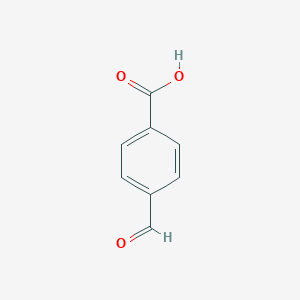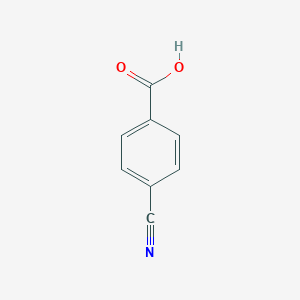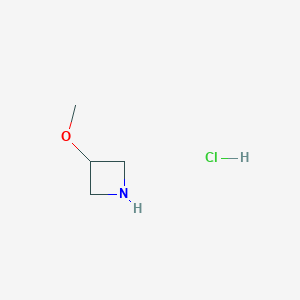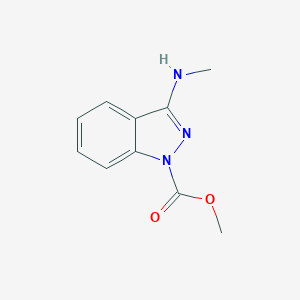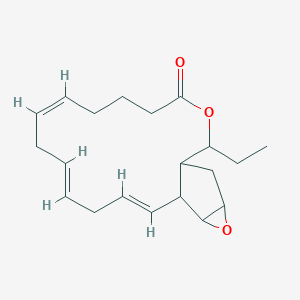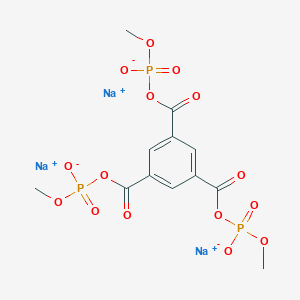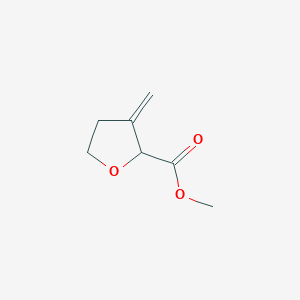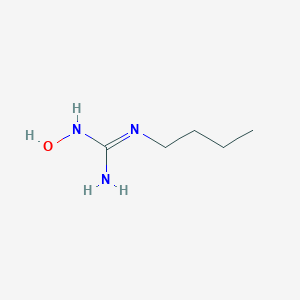
N-Butyl-N'-hydroxyguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N’-Hydroxyguanidine is an organic compound belonging to the class of N-hydroxyguanidines. These compounds contain a guanidine group in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxyl group . N-Butyl-N’-Hydroxyguanidine is known for its role as a substrate for nitric oxide synthase enzymes, making it significant in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-N’-Hydroxyguanidine can be synthesized through the reaction of butylamine with hydroxylamine in the presence of a suitable catalyst. The reaction typically involves the following steps:
Preparation of Butylamine: Butylamine is prepared by the reduction of butyl nitrile using hydrogen in the presence of a nickel catalyst.
Reaction with Hydroxylamine: Butylamine is then reacted with hydroxylamine hydrochloride in an aqueous solution. The reaction is carried out at a temperature of around 50-60°C with continuous stirring.
Isolation and Purification: The product is isolated by extraction with an organic solvent, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of N-Butyl-N’-Hydroxyguanidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-Hydroxyguanidine undergoes several types of chemical reactions, including:
Oxidation: It is oxidized by nitric oxide synthase enzymes to produce nitric oxide and the corresponding urea.
Reduction: It can be reduced to form butylamine and hydroxylamine under specific conditions.
Substitution: It can undergo substitution reactions where the butyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Catalyzed by nitric oxide synthase enzymes in the presence of NADPH and oxygen.
Reduction: Requires a reducing agent such as lithium aluminum hydride.
Substitution: Involves the use of alkyl or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Produces nitric oxide and urea.
Reduction: Produces butylamine and hydroxylamine.
Substitution: Produces substituted guanidines.
Scientific Research Applications
N-Butyl-N’-Hydroxyguanidine has several scientific research applications:
Biochemistry: Used as a substrate for nitric oxide synthase enzymes to study the production of nitric oxide.
Chemistry: Used in the synthesis of other guanidine derivatives and as a reagent in organic synthesis.
Industry: Employed in the production of nitric oxide donors and other related compounds.
Mechanism of Action
N-Butyl-N’-Hydroxyguanidine exerts its effects primarily through its interaction with nitric oxide synthase enzymes. The compound is oxidized by these enzymes to produce nitric oxide, a key signaling molecule involved in various physiological processes. The oxidation involves the transfer of electrons from NADPH to the enzyme-bound N-Butyl-N’-Hydroxyguanidine, resulting in the formation of nitric oxide and urea .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyguanidine: Similar in structure but lacks the butyl group.
N-Propyl-N’-Hydroxyguanidine: Contains a propyl group instead of a butyl group.
N-Pentyl-N’-Hydroxyguanidine: Contains a pentyl group instead of a butyl group.
Uniqueness
N-Butyl-N’-Hydroxyguanidine is unique due to its high catalytic efficiency as a substrate for nitric oxide synthase enzymes. It has a catalytic efficiency only two times lower than that of N-Hydroxy-L-Arginine, the natural substrate for these enzymes . This makes it a valuable tool in biochemical research for studying nitric oxide production and its physiological effects.
Properties
IUPAC Name |
2-butyl-1-hydroxyguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-2-3-4-7-5(6)8-9/h9H,2-4H2,1H3,(H3,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDDTFAPYWLDGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140215-98-1 |
Source


|
| Record name | 2-butyl-1-hydroxyguanidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02727 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
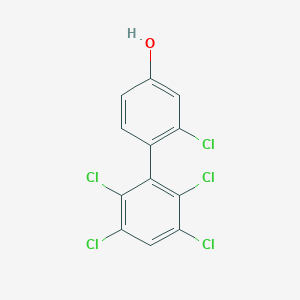
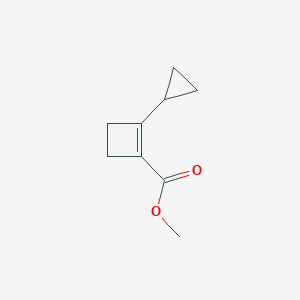
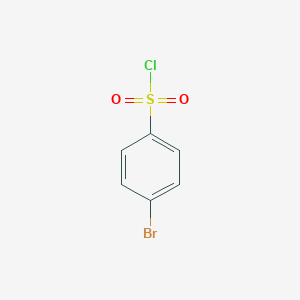
![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)

